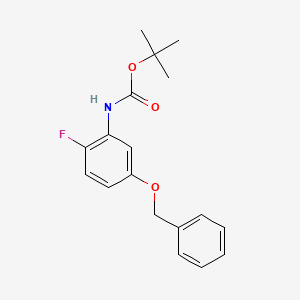
tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a fluorophenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of 5-(benzyloxy)-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, efficiency, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Fluorine substitution yields various substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorophenylcarbamate moiety can engage in various electronic interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-(benzyloxy)-2-chlorophenylcarbamate
- tert-Butyl 5-(benzyloxy)-2-bromophenylcarbamate
- tert-Butyl 5-(benzyloxy)-2-iodophenylcarbamate
Uniqueness
tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
Fórmula molecular |
C18H20FNO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluoro-5-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H20FNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Clave InChI |
DGAGOQBNOXKBPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


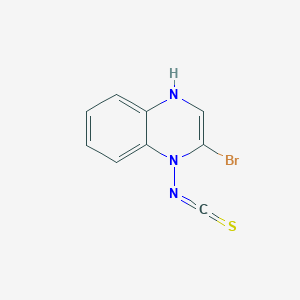
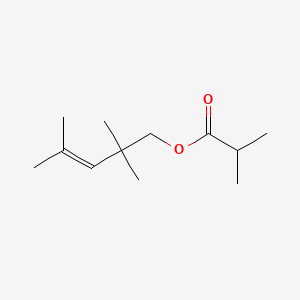

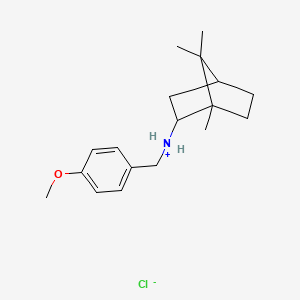
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)

![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)


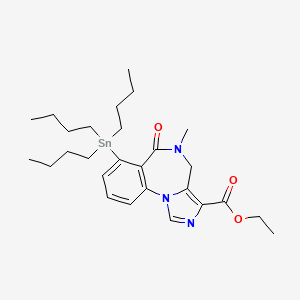
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
